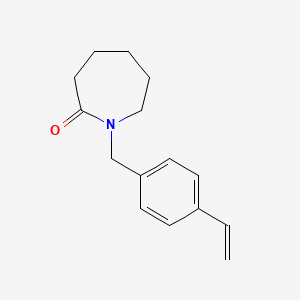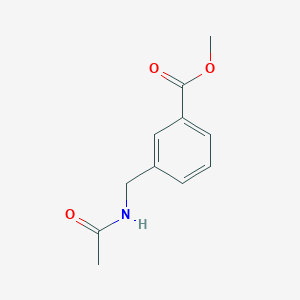
N-Vinylbenzyl caprolactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Vinylbenzyl caprolactam (NVBC) is a monomeric compound with a wide range of potential applications in the chemical and pharmaceutical industries. NVBC is a versatile monomer that can be used in the production of polymers, copolymers, and other derivatives. It is used in the synthesis of polymers, copolymers, and other derivatives for use in a variety of applications, including drug delivery, medical implants, and drug-release systems. NVBC is also used as a plasticizer in the production of polymers and copolymers.
Mecanismo De Acción
The mechanism of action of N-Vinylbenzyl caprolactam is not fully understood. However, it is believed that the monomeric N-Vinylbenzyl caprolactam molecule binds to the target molecules, which allows it to interact with them in a specific manner. This interaction results in the formation of polymeric materials, which can then be used for various applications.
Biochemical and Physiological Effects
N-Vinylbenzyl caprolactam has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumorigenic properties, as well as the ability to reduce the formation of reactive oxygen species. Additionally, it has been found to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Vinylbenzyl caprolactam has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of applications. Additionally, it is relatively stable and can be stored for long periods of time. However, N-Vinylbenzyl caprolactam is toxic and can cause irritation to the skin and eyes, so it should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of N-Vinylbenzyl caprolactam. It could be used in the development of more efficient drug delivery systems, medical implants, and drug-release systems. Additionally, it could be used in the development of polymeric materials for use in medical implants, such as bone grafts and artificial joints. It could also be used in the development of polymeric materials for use in medical devices, such as implantable drug delivery systems. Finally, it could be used to create new materials for use in the chemical and pharmaceutical industries.
Métodos De Síntesis
N-Vinylbenzyl caprolactam can be synthesized from the reaction of vinylbenzyl chloride and caprolactam. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, and the reaction proceeds in two steps. In the first step, the vinylbenzyl chloride reacts with the caprolactam to form the N-Vinylbenzyl caprolactam monomer. In the second step, the N-Vinylbenzyl caprolactam monomer is polymerized to form the desired polymer or copolymer.
Aplicaciones Científicas De Investigación
N-Vinylbenzyl caprolactam has been widely studied in the field of scientific research, and its potential applications are numerous. It has been used in the development of drug delivery systems, medical implants, and drug-release systems. It has also been used to create polymeric materials for use in medical devices, such as implantable drug delivery systems. Additionally, N-Vinylbenzyl caprolactam has been used in the development of polymeric materials for use in medical implants, such as bone grafts and artificial joints.
Propiedades
IUPAC Name |
1-[(4-ethenylphenyl)methyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-13-7-9-14(10-8-13)12-16-11-5-3-4-6-15(16)17/h2,7-10H,1,3-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUIDNVNGDVPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Vinylbenzyl caprolactam | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)






